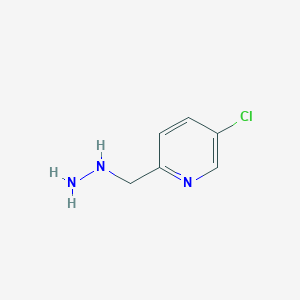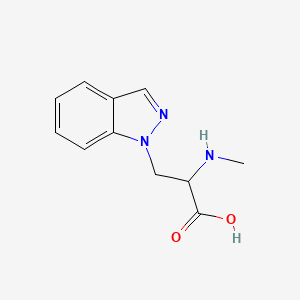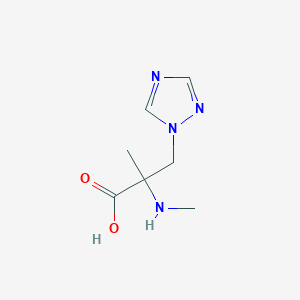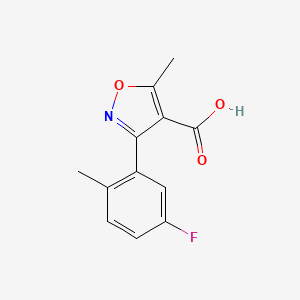
(1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine: is a heterocyclic compound that features both pyrazole and pyridine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine typically involves the condensation reaction between 1-methyl-1H-pyrazol-3-amine and pyridine-3-carboxaldehyde. This reaction is often carried out in methanol with magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of various pyrazole and pyridine derivatives .
Biology: In biological research, (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine is studied for its potential pharmacological activities. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound’s structure is similar to that of several known drugs, making it a candidate for drug development. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Pyridine-3-yl derivatives: Compounds with the pyridine ring are known for their wide range of pharmacological properties.
Uniqueness: What sets (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine apart is the combination of both pyrazole and pyridine rings in a single molecule. This dual functionality enhances its versatility and potential in various scientific and industrial applications. The presence of both rings allows for a broader range of chemical modifications and interactions with biological targets, making it a unique and valuable compound in research and development .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(1-methylpyrazol-3-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C10H12N4/c1-14-6-4-9(13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3 |
Clé InChI |
IHXLCFVPOBVJEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)



![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)




